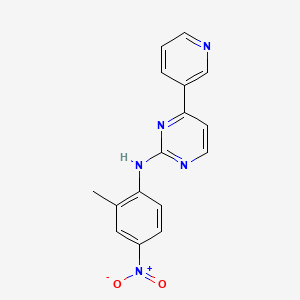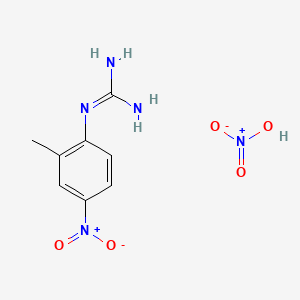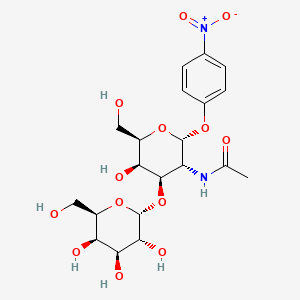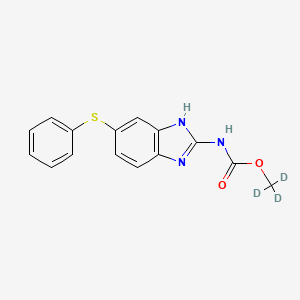
2-(Propylamino)propiophenone-d7 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propylamino)propiophenone-d7 Hydrochloride, also known as 2-PAPP-d7 HCl, is a synthetic compound used in a variety of scientific research applications. This compound is mainly used as a reagent in organic synthesis and is used in a variety of biochemical and physiological studies. It has a molecular formula of C12H10D7NO•HCl and a molecular weight of 234.77 .
Molecular Structure Analysis
The IUPAC name for 2-(Propylamino)propiophenone-d7 Hydrochloride is 2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one hydrochloride . The InChI representation of the molecule isInChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2; .
科学的研究の応用
Proteomics Research
2-(Propylamino)propiophenone-d7 Hydrochloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization .
Organic Synthesis
This compound is mainly used as a reagent in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles that allow chemists to design and synthesize structurally complex organic molecules.
Biochemical and Physiological Studies
2-(Propylamino)propiophenone-d7 Hydrochloride is used in a variety of biochemical and physiological studies. These studies can range from understanding biochemical pathways in various organisms to studying the effects of various substances on the physiology of organisms.
Synthesis and Structural Analysis
The reaction of 3-amino-2-chloropyridine with aryl isoselenocyanates resulted in the formation of hydrochlorides of 2-arylaminoselenazolo. This study highlights the potential of similar structures in the synthesis of new compounds.
Educational Applications in Organic Chemistry
A one-pot synthesis method for bupropion, a compound structurally related to 2-(Propylamino)propiophenone, has been described. This study offers insights into simpler and efficient synthesis methods that can be used in educational settings.
Spectroscopic and Molecular Docking Analysis
The structural, electronic, reactivity, and bioactivity properties of propafenone, a compound with a similar structure, have been analyzed using various spectroscopic techniques and molecular docking studies. This provides a framework for understanding the chemical and biological properties of similar compounds.
Synthesis Processes
Propafenone hydrochloride, structurally related to 2-(Propylamino)propiophenone, has been synthesized through a series of reactions starting from phenol. This study offers a methodological approach to synthesizing complex structures.
Pharmaceutical Synthesis and Activity
The synthesis of arylaminoquinoxalines, including reactions with hydrochlorides similar to 2-(Propylamino)propiophenone, demonstrates their potential use in developing antimalarial drugs. This highlights the potential of this compound in pharmaceutical synthesis and activity.
作用機序
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Propylamino)propiophenone-d7 Hydrochloride involves the conversion of 2-(Propylamino)propiophenone to its deuterated form by using deuterated reagents. The deuterated product is then reacted with hydrochloric acid to obtain the final product.", "Starting Materials": [ "2-(Propylamino)propiophenone", "Deuterated reagents", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-(Propylamino)propiophenone is reacted with deuterated reagents to obtain 2-(Propylamino)propiophenone-d7", "Step 2: 2-(Propylamino)propiophenone-d7 is then reacted with hydrochloric acid to obtain 2-(Propylamino)propiophenone-d7 Hydrochloride", "Step 3: The final product is purified and characterized using standard analytical techniques" ] } | |
CAS番号 |
1286167-06-3 |
分子式 |
C12H18ClNO |
分子量 |
234.775 |
IUPAC名 |
2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2; |
InChIキー |
CQUMWMSALZGNAF-DWPKPNNESA-N |
SMILES |
CCCNC(C)C(=O)C1=CC=CC=C1.Cl |
同義語 |
1-Phenyl-2-(propylamino-d7)-1-propanone Hydrochloride; 2’-(Propioamino-d7)_x000B_propiophenone Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)


![trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B588371.png)

![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)





